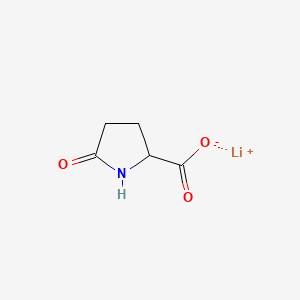
Docosyl hydrogen azelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosyl hydrogen azelate is a chemical compound with the molecular formula C31H60O4. It is an ester formed from azelaic acid and docosanol. Azelaic acid is a naturally occurring dicarboxylic acid, while docosanol is a saturated fatty alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Docosyl hydrogen azelate can be synthesized through the esterification of azelaic acid with docosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale esterification of azelaic acid with docosanol. The process may include the use of continuous reactors and distillation units to ensure the efficient removal of water and the purification of the final product. The use of biobased feedstocks, such as oleic acid, for the production of azelaic acid is also gaining attention due to its sustainability and environmental benefits .
Analyse Chemischer Reaktionen
Types of Reactions
Docosyl hydrogen azelate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Hydrolysis: The ester bond can be hydrolyzed to yield azelaic acid and docosanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.
Major Products
Oxidation: Azelaic acid and corresponding carboxylic acids.
Reduction: Docosanol and corresponding alcohols.
Hydrolysis: Azelaic acid and docosanol.
Wissenschaftliche Forschungsanwendungen
Docosyl hydrogen azelate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of biodegradable polymers and plasticizers.
Biology: Studied for its role in modulating microbiomes and its potential as an antimicrobial agent.
Medicine: Investigated for its potential use in treating skin conditions such as acne and hyperpigmentation.
Industry: Utilized in the production of lubricants, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of docosyl hydrogen azelate involves its interaction with cellular components. In biological systems, it may inhibit the synthesis of cellular proteins and interfere with metabolic pathways. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azelaic Acid: A dicarboxylic acid used in the synthesis of biodegradable polymers and as a treatment for skin conditions.
Docosanol: A saturated fatty alcohol with antiviral properties, used in the treatment of herpes simplex virus.
Uniqueness
Docosyl hydrogen azelate combines the properties of both azelaic acid and docosanol, making it a versatile compound with applications in multiple fields. Its unique structure allows it to participate in various chemical reactions and exhibit a range of biological activities.
Eigenschaften
CAS-Nummer |
94236-78-9 |
|---|---|
Molekularformel |
C31H60O4 |
Molekulargewicht |
496.8 g/mol |
IUPAC-Name |
9-docosoxy-9-oxononanoic acid |
InChI |
InChI=1S/C31H60O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-29-35-31(34)28-25-22-20-21-24-27-30(32)33/h2-29H2,1H3,(H,32,33) |
InChI-Schlüssel |
CNIVJDHCHFZRFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


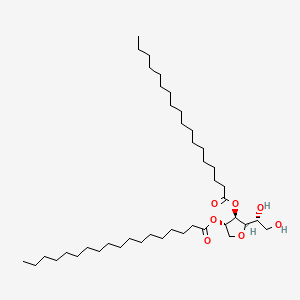
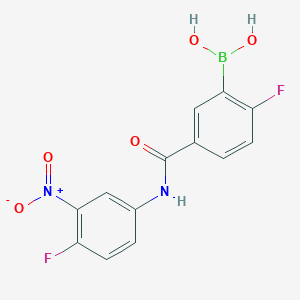
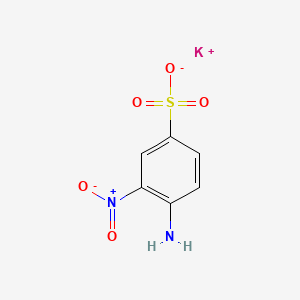
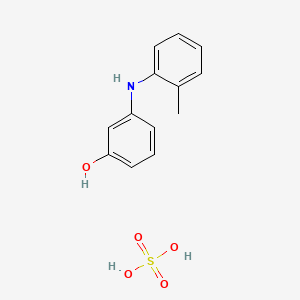
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)

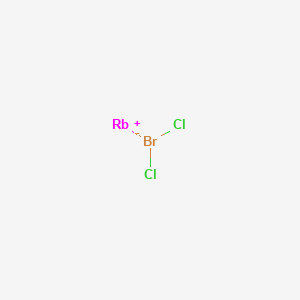
![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)
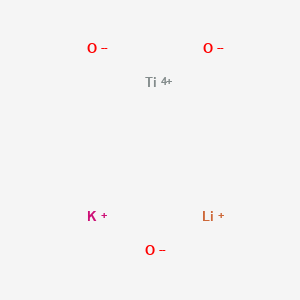


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)
![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)
